molecular formula C21H22N2O3S B2699369 (1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methylpiperidin-1-yl)methanone CAS No. 1226426-97-6

(1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methylpiperidin-1-yl)methanone

Número de catálogo B2699369
Número CAS: 1226426-97-6
Peso molecular: 382.48
Clave InChI: NKQXRTIODYFICQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“(1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methylpiperidin-1-yl)methanone” is a chemical compound with a molecular formula of C21H22N2O3S. It belongs to the class of benzothiadiazine-1,1-dioxide compounds .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-benzothiadiazine-1,1-dioxide ring, which is a novel scaffold with various pharmacological activities . The compound has an average mass of 375.440 Da and a monoisotopic mass of 375.092926 Da .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 382.48. More detailed physical and chemical properties are not available in the current data.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of various chemical compounds related to (1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methylpiperidin-1-yl)methanone involves complex reactions and intermediates. For example, Meng‐Yang Chang et al. (2006) reported on the CAN-mediated rearrangement of 4-benzhydrylidenepiperidines to synthesize meperidine analogs, showcasing a method to create compounds with potentially similar structures or functionalities (Chang et al., 2006). Additionally, compounds with benzothiazinone moieties are synthesized via reactions with diaminoglyoxime, revealing the versatility of these structures in chemical synthesis (Khanmiri et al., 2014).

Crystal Structure and DFT Studies

Detailed analysis of compounds structurally similar to (1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methylpiperidin-1-yl)methanone includes crystal structure and density functional theory (DFT) studies. P.-Y. Huang et al. (2021) explored the crystal structure and performed DFT studies on boric acid ester intermediates with benzene rings, providing insight into the molecular structures and electronic properties of related compounds (Huang et al., 2021).

Neuroprotective and Antioxidant Properties

Exploration into the biological applications reveals the potential neuroprotective and antioxidant properties of related compounds. M. Largeron et al. (2001) investigated the neuroprotective activity of 8-alkylamino-1,4-benzoxazine antioxidants, highlighting the potential therapeutic applications of these compounds in preventing damage from hypoxia in astrocytes (Largeron et al., 2001). Additionally, Yasin Çetinkaya et al. (2012) synthesized derivatives of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone, demonstrating significant antioxidant activities, which could imply similar potential for compounds with benzothiazinone moieties (Çetinkaya et al., 2012).

Antimicrobial and Analgesic Activities

Compounds with structural similarities also exhibit antimicrobial and analgesic activities. N. Jayanna et al. (2013) highlighted the synthesis of 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives, demonstrating pronounced antimicrobial and analgesic activities (Jayanna et al., 2013).

Mecanismo De Acción

While the exact mechanism of action for this compound is not specified, benzothiadiazine-1,1-dioxide compounds have been screened as aldose reductase inhibitors .

Direcciones Futuras

The benzothiadiazine-1,1-dioxide scaffold, to which this compound belongs, has been the subject of research due to its various pharmacological activities . Future research may focus on exploring these activities further and developing new compounds with this scaffold.

Propiedades

IUPAC Name

(1,1-dioxo-4-phenyl-1λ6,4-benzothiazin-2-yl)-(4-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S/c1-16-11-13-22(14-12-16)21(24)20-15-23(17-7-3-2-4-8-17)18-9-5-6-10-19(18)27(20,25)26/h2-10,15-16H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQXRTIODYFICQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methylpiperidin-1-yl)methanone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.